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Compound of Interest

1H-Imidazole-4-methanol, 5-
Compound Name:
methyl-2-phenyl-

Cat. No.: B078158

For Researchers, Scientists, and Drug Development Professionals

Substituted imidazole methanols represent a promising class of heterocyclic compounds with a
wide spectrum of potential therapeutic applications. The imidazole core, a five-membered
aromatic heterocycle containing two nitrogen atoms, is a key pharmacophore found in
numerous clinically approved drugs. The addition of a methanol group and other substituents
allows for fine-tuning of the molecule's physicochemical properties, influencing its absorption,
distribution, metabolism, excretion, and, ultimately, its biological activity. This technical guide
provides an in-depth overview of the current understanding of substituted imidazole methanols,
focusing on their potential applications in oncology, infectious diseases, and neurodegenerative
disorders.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of
substituted imidazole methanols and related imidazole derivatives.

Table 1: Anticancer Activity of Substituted Imidazole
Derivatives

Due to a lack of specific data for substituted imidazole methanols, this table presents data for a
broader class of substituted imidazole derivatives to highlight their potential. The structural
similarity suggests that imidazole methanols could exhibit comparable activities.
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Cancer Cell
Compound ID Structure Li IC50 (uM) Reference
ine
) Substituted T24 (Urothelial
Kim-161 (5a) ] ) 56.11 [1]
Imidazole Carcinoma)
) Substituted T24 (Urothelial
Kim-111 (5b) _ _ 67.29 [1]
Imidazole Carcinoma)
o Imidazole- N
Derivative 5a Not Specified 33.52 [2]

Thiazole Hybrid

Benzotriazole-
BI9 substituted MCEF-7 (Breast) 3.57 [2]
imidazol-2-thione

Benzotriazole-
) HL-60
BI9 substituted ] 0.40 [2]
o ) (Leukemia)
imidazol-2-thione

Benzotriazole-
BI9 substituted HCT-116 (Colon)  2.63 [2]
imidazol-2-thione

] N-1 arylidene
Imidazole T MCF-7, HepG2,
o amino imidazole- <5 [2]
Derivative 5 ) HCT-116
2-thione

Table 2: Antifungal Activity of Substituted Imidazole
Methanols and Derivatives

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12502568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12502568/
https://www.researchgate.net/figure/In-vitro-IC50-values-M-of-imidazole-derivatives-4a-e-and-5-over-MCF-7-HepG2-HCT_tbl1_350183634
https://www.researchgate.net/figure/In-vitro-IC50-values-M-of-imidazole-derivatives-4a-e-and-5-over-MCF-7-HepG2-HCT_tbl1_350183634
https://www.researchgate.net/figure/In-vitro-IC50-values-M-of-imidazole-derivatives-4a-e-and-5-over-MCF-7-HepG2-HCT_tbl1_350183634
https://www.researchgate.net/figure/In-vitro-IC50-values-M-of-imidazole-derivatives-4a-e-and-5-over-MCF-7-HepG2-HCT_tbl1_350183634
https://www.researchgate.net/figure/In-vitro-IC50-values-M-of-imidazole-derivatives-4a-e-and-5-over-MCF-7-HepG2-HCT_tbl1_350183634
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Compound ID Structure

Fungal Strain MIC (pg/mL) Reference

(2-methyl-1H-
SAM3 imidazol-1-

yl)methanol

Candida spp. 200 - 3125 [3]

(1H-
SAM5 benzo[d]imidazol
-1-yl)methanol

Candida spp. 200 - 3125 [3]

Tribromo-
Compound 2a imidazole

derivative

A. niger 12.5

Tribromo-
Compound 2¢ imidazole
derivative

B. substilis 6.25

Table 3: Antimicrobial Activity of Substituted Imidazole

Derivatives
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Bacterial
Compound ID Structure ) MIC (pg/mL) Reference
Strain
Imidazole Staphylococcus
HL1 o 625 [4]
Derivative aureus
Imidazole
HL1 o MRSA 1250 [4]
Derivative
Imidazole Staphylococcus
HL2 o 625 [4]
Derivative aureus
Imidazole
HL2 o MRSA 625 [4]
Derivative
Imidazole o _
HL2 o Escherichia coli 2500 [4]
Derivative
Imidazole Pseudomonas
HL2 o ] 2500 [4]
Derivative aeruginosa
Imidazole Acinetobacter
HL2 o . 2500 [4]
Derivative baumannii
Tribromo- .
o ) Superior to
Compound 1b imidazole E. coli _
o Streptomycin
derivative
Tribromo- )
o ) Superior to
Compound 1c imidazole E. coli )
o Streptomycin
derivative
Tribromo- )
o ) Superior to
Compound 2a imidazole E. coli _
o Streptomycin
derivative

Key Signhaling Pathways and Mechanisms of Action

Substituted imidazoles exert their therapeutic effects through various mechanisms of action,

often involving the modulation of key signaling pathways.
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PI3K/Akt/mTOR Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway
is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and
metabolism.[5][6][7][8] Its aberrant activation is a common feature in many cancers, making it a
prime target for anticancer drug development.[5][8] Substituted imidazoles have been
investigated as inhibitors of this pathway.[9]
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p38 MAPK Signaling Pathway in Inflammation and
Cancer

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade
involved in cellular responses to stress, inflammation, and apoptosis.[10] Dysregulation of this
pathway is implicated in various inflammatory diseases and cancers. Certain substituted
imidazoles have been identified as potent inhibitors of p38 MAPK.[10]
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p38 MAPK signaling pathway and point of inhibition.

Experimental Protocols
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Detailed methodologies are crucial for the replication and advancement of research. This
section provides protocols for the synthesis of substituted imidazole methanols and for key
biological assays.

Synthesis of Substituted Imidazole Methanols

Protocol 1: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol[11][12][13]

This synthesis involves a two-step process: N-alkylation of imidazole followed by
hydroxymethylation at the C2 position.

o Step 1: N-Alkylation of Imidazole to form 1-pentyl-1H-imidazole

o To a solution of imidazole (1 equivalent) in toluene, add potassium carbonate (2
equivalents).

o Stir the mixture and add 1-bromopentane (1.5 equivalents) dropwise.

o Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until
the starting material is consumed.

o Cool the reaction mixture to room temperature and remove the inorganic salts by filtration.
o Concentrate the filtrate under reduced pressure.
o Purify the crude 1-pentyl-1H-imidazole by column chromatography on silica gel.

e Step 2: Formylation and Reduction to (1-pentyl-1H-imidazol-2-yl)methanol

o Dissolve 1-pentyl-1H-imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) and
cool to -78 °C under an inert atmosphere.

o Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
o Stir the mixture at -78 °C for 1 hour.
o Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise.

o Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
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o Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
o Extract the product with dichloromethane.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude
1-pentyl-1H-imidazole-2-carbaldehyde.

o Dissolve the crude aldehyde in methanol and cool in an ice bath.

o Add sodium borohydride (1.5 equivalents) portion-wise.

o Stir the reaction mixture for 2-3 hours at room temperature and monitor by TLC.
o Remove the solvent under reduced pressure.

o Add water and extract with an organic solvent.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate to give the crude product.

o Purify by column chromatography to obtain (1-pentyl-1H-imidazol-2-yl)methanol.
Protocol 2: Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol[14]
This synthesis involves the reduction of a corresponding imidazole-2-carboxylate.

e Dissolve lithium aluminum hydride (1.4 equivalents) in dry THF in a round-bottomed flask
under an inert gas and cool in an ice/water bath.

o Separately dissolve ethyl 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carboxylate (1
equivalent) in dry THF.

e Add the carboxylate solution dropwise to the stirred lithium aluminum hydride solution under
an inert gas.

 After the addition is complete, allow the reaction to warm to room temperature and stir for 2
hours.
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o Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous
NaOH, and then more water.

« Filter the resulting white precipitate and wash with THF.

o Combine the filtrate and washes and remove the solvent under reduced pressure to yield the
crude product.

» Purify by column chromatography to obtain (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-
yl)methanol.

Protocol 3: Synthesis of 1H-imidazole-1-methanol[15]

e Under an argon atmosphere, add imidazole (167.2 mmol) to an ice-cold mixture of
paraformaldehyde (167 mmol) and 1,4-dioxane (45 mL, degassed) in a two-neck round-
bottom flask.

e Remove the reaction mixture from the ice bath, bring it to room temperature, and stir for an
additional 2 hours.

e Heat the reaction at 334 K overnight with stirring for 12 hours.

Biological Assays

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Determination[4]

This method is used to determine the lowest concentration of an antimicrobial agent that
inhibits the visible growth of a microorganism.

* Prepare a stock solution of the test compound in a suitable solvent (e.g., 10% DMSO).

o Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-
well microtiter plate.

e Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5
McFarland standard.
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» Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x
1075 CFU/mL in each well.

e Add the standardized inoculum to each well of the microtiter plate.
e Include positive (broth + inoculum) and negative (broth only) controls.
 Incubate the plate at 37°C for 18-24 hours.

e The MIC is determined as the lowest concentration of the compound at which no visible
growth of the microorganism is observed.

Protocol 5: In Vitro Tubulin Polymerization Assay[16][17][18]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into
microtubules.

» Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCI2,
0.5 mM EGTA, pH 6.9, with 1 mM GTP).

e Add the test compound at the desired concentration to the tubulin solution in a 96-well plate.

e Use a known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g.,
paclitaxel) as controls.

« Initiate polymerization by incubating the plate at 37°C.

» Monitor the increase in absorbance or fluorescence over time using a plate reader. A
decrease in the rate or extent of polymerization compared to the control indicates inhibitory
activity.

Experimental and Synthetic Workflows

Visualizing the workflow from synthesis to biological evaluation is essential for planning and
executing research projects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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